molecular formula C23H29N7O3 B12378000 N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide

N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide

Cat. No.: B12378000
M. Wt: 451.5 g/mol
InChI Key: YLCFOHVAOBLAIK-HNNXBMFYSA-N
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Description

N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide is a complex organic compound that features a combination of azetidine, pyrimidine, and pyrazole moieties. These structural elements are known for their significant roles in medicinal chemistry, contributing to the compound’s potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide involves multiple steps, starting with the preparation of the azetidine and pyrazole intermediates. The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The pyrazole ring is typically formed via cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, reducing collagen production and fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide is unique due to its combination of azetidine, pyrimidine, and pyrazole moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H29N7O3

Molecular Weight

451.5 g/mol

IUPAC Name

N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C23H29N7O3/c1-15(14-30-8-5-9-30)25-22(31)21-13-20(28-29(21)2)19-6-7-24-23(27-19)26-16-10-17(32-3)12-18(11-16)33-4/h6-7,10-13,15H,5,8-9,14H2,1-4H3,(H,25,31)(H,24,26,27)/t15-/m0/s1

InChI Key

YLCFOHVAOBLAIK-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](CN1CCC1)NC(=O)C2=CC(=NN2C)C3=NC(=NC=C3)NC4=CC(=CC(=C4)OC)OC

Canonical SMILES

CC(CN1CCC1)NC(=O)C2=CC(=NN2C)C3=NC(=NC=C3)NC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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